![molecular formula C14H13ClN4OS B2610104 3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891136-41-7](/img/structure/B2610104.png)
3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is an important heterocyclic scaffold known to have a wide range of pharmacological activities . They are part of a larger family of triazolopyrimidines, which are known for their diverse biological activities.
Molecular Structure Analysis
The molecular structure of these compounds can be confirmed by techniques such as IR, 1H, 13C NMR, and mass spectral data. In some cases, the structure can be solved unambiguously by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on the substituents present on the triazolopyrimidine ring. For example, thermal retro Diels–Alder (RDA) reaction of certain derivatives resulted in the target compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the substituents on the triazolopyrimidine ring. For example, some derivatives exhibit good density, high decomposition temperature, and detonation performance .Scientific Research Applications
Synthesis and Structural Studies
- New Routes to Derivatives: The synthesis of various derivatives, including pyridino[2,3-d]pyrimidin-4-ones and pyridino[2,3-d]triazolino[4,5-a]pyrimidin-5-ones, involves condensation reactions and has been established through chemical and spectroscopic evidence, indicating the potential for structural modification and diverse applications in medicinal chemistry (Hassneen & Abdallah, 2003).
Antimicrobial Activities
- Antibacterial Properties: Synthesized derivatives of the compound demonstrated potent antibacterial activities against various bacterial strains, including Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents (Kumar et al., 2009).
Chemical Reactions and Derivatives
- Heteroaromatization Processes: The compound's derivatives were synthesized through reactions with various reagents, leading to the formation of novel pyrimidine derivatives with potential applications in drug discovery (El-Agrody et al., 2001).
- Formation of Triazolo[4,3-a]pyrimidines: Reactions of 1,2-dihydro-2-thioxopyrimidin-4(3H)ones with specific chlorides yield triazolo[4,3-a]pyrimidines, which upon further reactions yield various substitution products, offering insights into the synthetic versatility of the compound (Hassaneen et al., 2001).
Potential in Medicinal Chemistry
- Synthesis for Antimicrobial Applications: The synthesis of new derivatives incorporating thiophene moieties suggests potential antimicrobial applications, with some compounds showing higher potency than standard drugs against specific fungal strains (Mabkhot et al., 2016).
Novel Synthesis Techniques
- Organoiodine-mediated Synthesis: The application of iodobenzene diacetate in the synthesis of aryl/heteroaryl derivatives of the compound highlights an innovative approach to create antibacterial agents with significant potency (Prakash et al., 2004).
properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c1-8-9(2)19-13(16-12(8)20)17-18-14(19)21-7-10-5-3-4-6-11(10)15/h3-6H,7H2,1-2H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFKHYPVTZNMID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC3=CC=CC=C3Cl)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.